N-(3-Methylisoxazol-5-yl)methacrylamide

Description

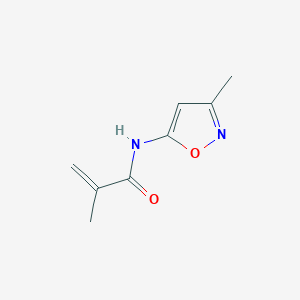

N-(3-Methylisoxazol-5-yl)methacrylamide is an organic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and a methacrylamide group at the 5-position

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-methyl-N-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide |

InChI |

InChI=1S/C8H10N2O2/c1-5(2)8(11)9-7-4-6(3)10-12-7/h4H,1H2,2-3H3,(H,9,11) |

InChI Key |

JWJYWSGCWNUOEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylisoxazol-5-yl)methacrylamide typically involves the following steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, 3-methylisoxazole can be prepared by reacting methyl acetoacetate with hydroxylamine hydrochloride under basic conditions.

-

Introduction of the Methacrylamide Group: : The methacrylamide group can be introduced via an amidation reaction. This involves reacting 3-methylisoxazole with methacryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylisoxazol-5-yl)methacrylamide can undergo various chemical reactions, including:

-

Substitution Reactions: : The isoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

-

Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the isoxazole ring or the methacrylamide moiety.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

Polymers: Depending on the polymerization conditions, various copolymers and homopolymers can be synthesized.

Functionalized Derivatives: Substitution reactions can yield a range of derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-Methylisoxazol-5-yl)methacrylamide has diverse applications in scientific research:

Chemistry: Used as a monomer in the synthesis of functional polymers with tailored properties for specific applications.

Biology: Investigated for its potential as a building block in the design of bioactive molecules and drug delivery systems.

Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific biological pathways.

Industry: Utilized in the production of advanced materials, including coatings, adhesives, and nanocomposites.

Mechanism of Action

The mechanism of action of N-(3-Methylisoxazol-5-yl)methacrylamide depends on its application:

Polymerization: The methacrylamide group undergoes radical polymerization, forming covalent bonds with other monomers to create polymer chains.

Biological Activity: When used in drug design, the isoxazole ring can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N-(3-Methylisoxazol-5-yl)methacrylamide can be compared with other isoxazole-containing compounds:

N-(5-Methylisoxazol-3-yl)malonamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

3-Amino-5-methylisoxazole: Contains an amino group instead of a methacrylamide group, resulting in different reactivity and applications.

N-(3-Methylisoxazol-5-yl)acrylamide: Similar but lacks the methyl group on the isoxazole ring, affecting its polymerization behavior and biological activity.

These comparisons highlight the unique properties of this compound, particularly its ability to undergo polymerization and its potential in various scientific and industrial applications.

Biological Activity

N-(3-Methylisoxazol-5-yl)methacrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, immunomodulatory effects, and interactions with neurotransmitter systems.

Chemical Structure and Properties

This compound has a molecular formula of C8H9N2O2 and a molecular weight of approximately 165.17 g/mol. The structure includes a methacrylamide backbone and a 3-methylisoxazole moiety, which is significant for its biological activity.

Anticancer Activity

Research Findings:

Studies have shown that isoxazole derivatives, including this compound, exhibit substantial cytotoxic potency against various cancer cell lines. Specifically, it has been tested against Panc-1 (pancreatic cancer) and Caco-2 (colorectal cancer) cell lines.

Methods:

Cell viability assays were employed to measure the compound's ability to induce cell death. Doxorubicin was used as a standard for comparison.

Results Summary:

- Panc-1 Cell Line: High cytotoxic potency observed.

- Caco-2 Cell Line: Moderate to weak cytotoxicity noted.

| Cell Line | Cytotoxicity Level | Comparison Drug |

|---|---|---|

| Panc-1 | High | Doxorubicin |

| Caco-2 | Moderate to Weak | Doxorubicin |

These findings suggest that this compound may be a promising candidate for further development in cancer therapy .

Immunomodulatory Effects

Isoxazole derivatives have also been investigated for their immunomodulatory properties. The ability of this compound to modulate immune responses has been assessed using in vitro immune cell cultures.

Methods:

The immunomodulatory effects were evaluated by measuring the changes in immune cell activation and cytokine production.

Results:

Preliminary data indicate that the compound may enhance or suppress specific immune responses, suggesting potential applications in treating autoimmune diseases and other immune-related conditions .

Neuropharmacological Activity

This compound has shown promise in neuropharmacology, particularly concerning its interactions with neurotransmitter systems.

Mechanisms of Action:

Research indicates that this compound may interact with serotonin and dopamine receptors, potentially influencing mood regulation and cognitive function. However, detailed mechanisms remain under investigation.

Potential Implications:

Given its effects on neurotransmitter systems, this compound could have therapeutic implications for neurological disorders such as depression and anxiety .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Methylisoxazol-5-yl)methanamine | C5H8N2O | Lacks methyl substitution on nitrogen |

| 3-Ethylisoxazol-5-ylmethanamine | C7H10N2O | Ethyl group instead of methyl |

| 4-Methylisoxazol-5-ylmethanamine | C6H8N2O | Different position of methyl group |

These comparisons highlight how variations in substituents can influence biological activity and chemical reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.